4-(4-aminophenyl)-2-bromoaniline
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Overview
Description
(1,1’-Biphenyl)-4,4’-diamine, 3-bromo-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two benzene rings connected by a single bond, with amino groups attached to the 4 and 4’ positions and a bromine atom at the 3 position. The molecular formula of this compound is C12H10BrN2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- can be achieved through various methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives to form the biphenyl structure. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods: Industrial production of (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming (1,1’-Biphenyl)-4,4’-diamine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: (1,1’-Biphenyl)-4,4’-diamine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules and materials, including polymers and ligands for catalysis .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated biphenyls on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties, such as improved thermal stability and electronic characteristics .
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- depends on its specific application. In chemical reactions, the bromine atom and amino groups play crucial roles in determining reactivity and selectivity. The bromine atom can act as a leaving group in substitution reactions, while the amino groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
3-Bromo-1,1’-biphenyl: Similar structure but lacks the amino groups.
4,4’-Diaminobiphenyl: Similar structure but lacks the bromine atom.
3-Bromo-4’-aminobiphenyl: Contains both a bromine atom and an amino group but in different positions.
Uniqueness: (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- is unique due to the presence of both amino groups and a bromine atom in specific positions. This combination allows for unique reactivity and applications in various fields, making it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
108238-11-5 |
---|---|
Molecular Formula |
C12H11BrN2 |
Molecular Weight |
263.13 g/mol |
IUPAC Name |
4-(4-aminophenyl)-2-bromoaniline |
InChI |
InChI=1S/C12H11BrN2/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7H,14-15H2 |
InChI Key |
HRDVSBWJVVGOAT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)Br)N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)Br)N |
Key on ui other cas no. |
108238-11-5 |
Origin of Product |
United States |
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